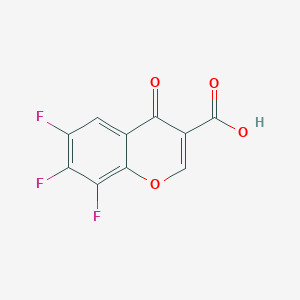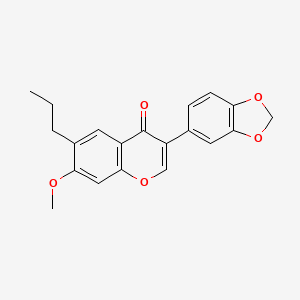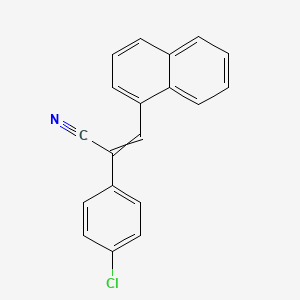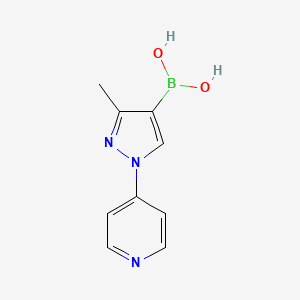
4H-1-Benzopyran-3-carboxylic acid, 6,7,8-trifluoro-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities This compound is characterized by the presence of three fluorine atoms at positions 6, 7, and 8, and a carboxylic acid group at position 3 on the chromene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trifluoro-4-oxochromene-3-carboxylic acid typically involves the introduction of fluorine atoms into the chromene structure. One common method is the electrophilic fluorination of a suitable chromene precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This technique allows for the efficient and controlled introduction of fluorine atoms into the chromene structure, minimizing the formation of by-products and improving yield. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxychromene derivatives.
Substitution: Amino or thiochromene derivatives.
科学的研究の応用
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of 6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-oxochromene-3-carboxylic acid: Lacks the fluorine atoms, resulting in different biological properties.
6,7-difluoro-4-oxochromene-3-carboxylic acid: Contains two fluorine atoms, potentially exhibiting different reactivity and biological activity.
8-fluoro-4-oxochromene-3-carboxylic acid: Contains a single fluorine atom, with distinct chemical and biological characteristics.
Uniqueness
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is unique due to the presence of three fluorine atoms, which can significantly enhance its biological activity and metabolic stability compared to its non-fluorinated or partially fluorinated counterparts. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H3F3O4 |
|---|---|
分子量 |
244.12 g/mol |
IUPAC名 |
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H3F3O4/c11-5-1-3-8(14)4(10(15)16)2-17-9(3)7(13)6(5)12/h1-2H,(H,15,16) |
InChIキー |
JWYSQBCTSOVBKJ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1F)F)F)OC=C(C2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)


![2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089564.png)

![N-(2-ethylphenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14089575.png)
![3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14089578.png)
![Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B14089582.png)
![[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B14089584.png)
![2'-((S)-[1,1'-biphenyl]-2-yl(hydroxy)methyl)-3-(diphenylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B14089588.png)

![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B14089606.png)
![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14089619.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089634.png)
